molecular formula C20H20N2O3 B2565908 N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide CAS No. 883959-66-8

N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide

Cat. No. B2565908
CAS RN: 883959-66-8
M. Wt: 336.391
InChI Key: YAAMNLCEBZWTBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide” can be achieved through a multistep process involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-nitroaniline to form the nitroamide intermediate, which is then reduced to the corresponding amine using palladium on carbon. The final step involves the reaction of the amine with propanoyl chloride to form "N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide".


Molecular Structure Analysis

The molecular structure of “N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide” is complex. It contains a quinolin-2-yl group, a propanamide group, and a 4-methoxyphenyl group .

properties

IUPAC Name

N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-17(23)21-20-18(13-9-11-14(25-3)12-10-13)19(24)15-7-5-6-8-16(15)22(20)2/h5-12H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAMNLCEBZWTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide

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